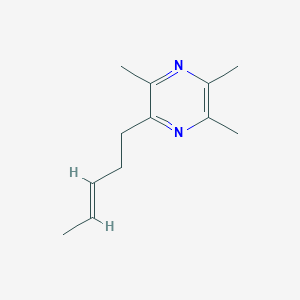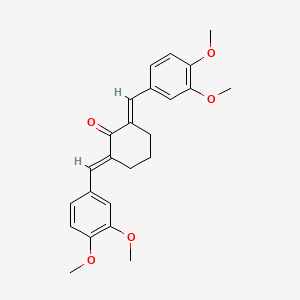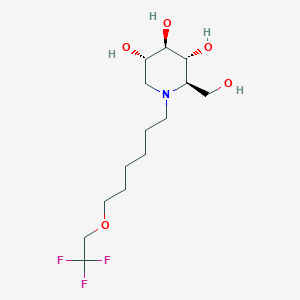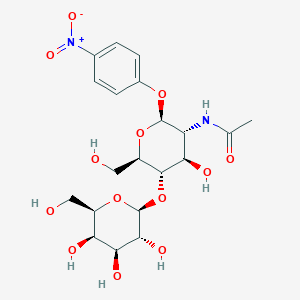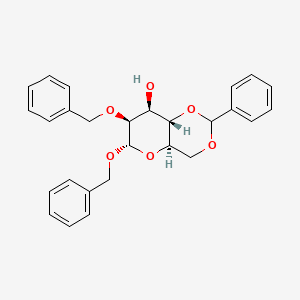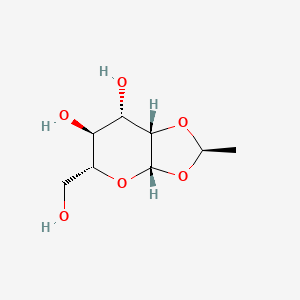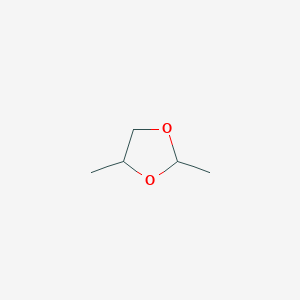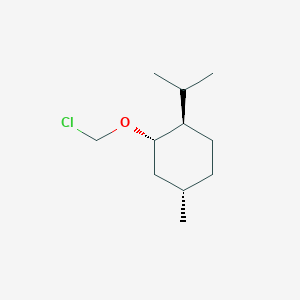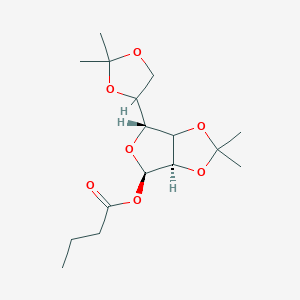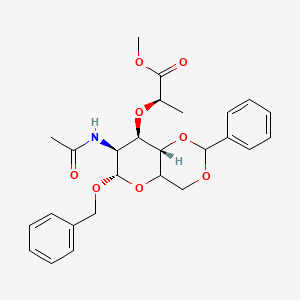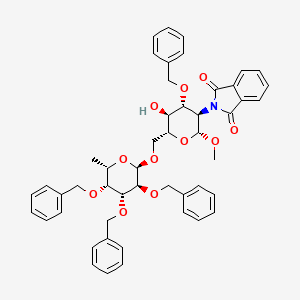
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
描述
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside is a complex oligosaccharide derivative with a molecular formula of C49H51NO11 and a molecular weight of 829.93 g/mol. This compound is characterized by its intricate structure, which includes multiple benzyl groups and a fucopyranosyl moiety. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the sugar molecule using benzyl groups. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar molecule are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Formation of the Fucopyranosyl Moiety: The protected sugar is then reacted with a fucopyranosyl donor under acidic conditions to form the glycosidic bond.
Phthalimido Group Introduction: The phthalimido group is introduced by reacting the protected sugar with phthalic anhydride in the presence of a base.
Methylation: Finally, the compound is methylated using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve the desired product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, Dess-Martin periodinane (DMP) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium azide (NaN3) in water, electrophiles such as methyl iodide (MeI) in acetone.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the specific oxidation conditions.
Reduction: Alcohols or amines depending on the specific reduction conditions.
Substitution: Substituted derivatives of the original compound, depending on the nucleophile or electrophile used.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: It is used as a glycosyl donor or acceptor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a tool for studying carbohydrate-protein interactions and glycan recognition processes.
Medicine: It is used in the development of glycoconjugate vaccines and as a potential therapeutic agent in the treatment of certain diseases.
Industry: It is utilized in the production of bioactive compounds and as a building block for the synthesis of pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The benzyl groups and fucopyranosyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
This compound is unique due to its complex structure and multiple benzyl groups. Similar compounds include:
Methyl 2,3,4-tri-O-benzyl-a-L-glucopyranoside: A related glycoside with a similar structure but lacking the fucopyranosyl moiety.
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside: A closely related compound with a similar structure but different protecting groups.
属性
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3/t32-,39+,40+,41+,42+,43+,44+,45-,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPVJGOFZUDMA-TVFFCFHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099719 | |
| Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-86-9 | |
| Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-deoxy-6-O-[6-deoxy-2,3,4-tris-O-(phenylmethyl)-α-L-galactopyranosyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


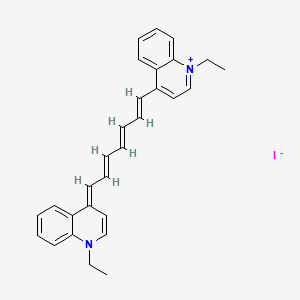

![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)
